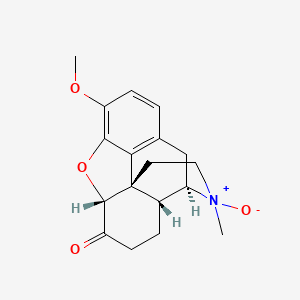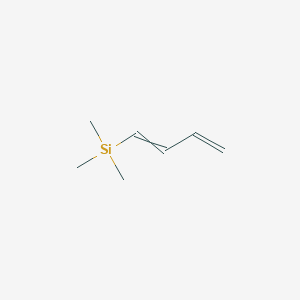
(E)-1-Trimethylsilyl-1,3-butadiene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-Trimethylsilyl-1,3-butadiene is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a butadiene backbone. This compound is of significant interest in organic synthesis due to its unique reactivity and stability, which make it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-1-Trimethylsilyl-1,3-butadiene typically involves the reaction of trimethylsilyl chloride with butadiene in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the trimethylsilyl group. The reaction can be represented as follows:
CH2=CH−CH=CH2+ClSi(CH3)3→CH2=CH−CH=CHSi(CH3)3+HCl
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: (E)-1-Trimethylsilyl-1,3-butadiene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or diols.
Reduction: Reduction reactions can convert the compound into saturated derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds are used under anhydrous conditions.
Major Products: The major products formed from these reactions include epoxides, diols, saturated hydrocarbons, and various substituted derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
(E)-1-Trimethylsilyl-1,3-butadiene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the development of bioactive molecules and as a precursor in the synthesis of biologically active compounds.
Medicine: It plays a role in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of (E)-1-Trimethylsilyl-1,3-butadiene involves its ability to participate in various chemical reactions due to the presence of the reactive butadiene moiety and the electron-donating trimethylsilyl group. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable intermediates that facilitate the formation of desired products.
Comparison with Similar Compounds
1-Trimethylsilyl-1,3-butadiene: Similar in structure but may differ in the position of the trimethylsilyl group.
1,3-Butadiene: Lacks the trimethylsilyl group, making it less stable and reactive in certain conditions.
Trimethylsilylacetylene: Contains a trimethylsilyl group but differs in the alkyne moiety instead of the diene structure.
Uniqueness: (E)-1-Trimethylsilyl-1,3-butadiene is unique due to its combination of the butadiene backbone and the trimethylsilyl group, which imparts enhanced stability and reactivity. This makes it a versatile intermediate in organic synthesis, capable of undergoing a wide range of chemical transformations.
Properties
CAS No. |
71504-26-2 |
|---|---|
Molecular Formula |
C7H14Si |
Molecular Weight |
126.27 g/mol |
IUPAC Name |
buta-1,3-dienyl(trimethyl)silane |
InChI |
InChI=1S/C7H14Si/c1-5-6-7-8(2,3)4/h5-7H,1H2,2-4H3 |
InChI Key |
YFSJFUCGCAQAJA-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C=CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![disodium;(2S,3S,5R,6R)-6-[[(3R,5R,7S,8R,9S,10S,13R,14S,17R)-17-[(2R)-5-(carboxylatomethylamino)-5-oxopentan-2-yl]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B15287856.png)
![dimethyl (3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate](/img/structure/B15287858.png)
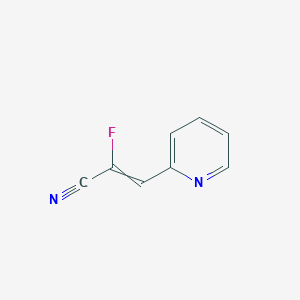
![3-[(E)-but-2-enoyl]-4-propan-2-yl-1,3-oxazolidin-2-one](/img/structure/B15287873.png)

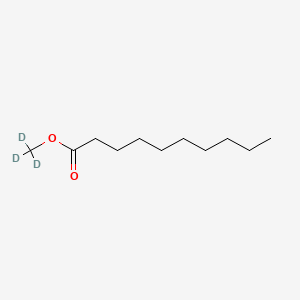
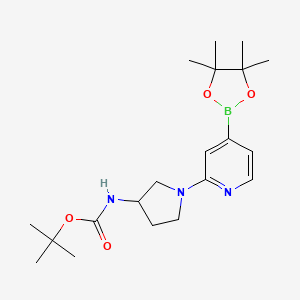
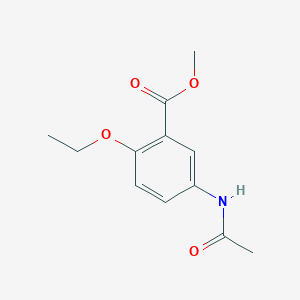
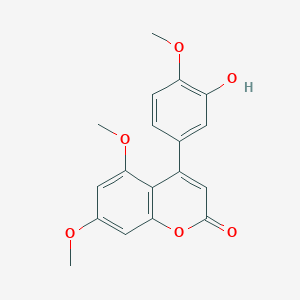
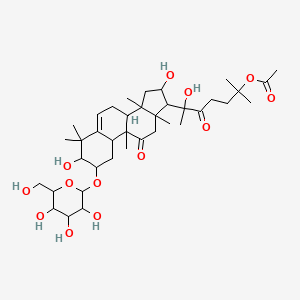
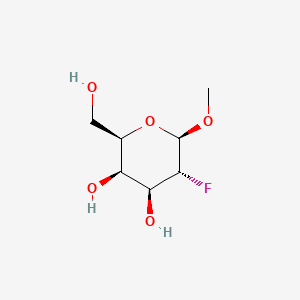

![dipotassium;(2S,3S,5R,6R)-3,4,5-trihydroxy-6-[[(3R,5R,7S,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-17-[(2R)-5-oxo-5-(2-sulfonatoethylamino)pentan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate](/img/structure/B15287943.png)
